N-{2-[(propan-2-yl)amino]ethyl}acetamide
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Overview
Description
N-{2-[(propan-2-yl)amino]ethyl}acetamide is a chemical compound with the molecular formula C7H16N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamide group attached to an ethyl chain that is further connected to an isopropylamino group.
Scientific Research Applications
Crystal Structural Analysis : The study of different amide derivatives, including those similar to N-{2-[(propan-2-yl)amino]ethyl}acetamide, has provided insights into their crystal structures and spatial orientations. These compounds exhibit unique geometries and molecular interactions, such as tweezer-like shapes and channel-like structures in their crystalline forms (Kalita & Baruah, 2010).
Synthesis of Opioid Agonists : Research has explored the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to this compound. These studies focus on developing new compounds with potential as opioid kappa agonists (Barlow et al., 1991).
Anticancer Drug Development : Certain derivatives of this compound, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been synthesized and evaluated for their potential as anticancer drugs. These compounds target specific receptors and have been studied using molecular docking analysis (Sharma et al., 2018).
Chemoselective Acetylation in Drug Synthesis : Studies have utilized compounds like N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, in the chemoselective acetylation of amines. This process is significant in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Coordination Chemistry and Antioxidant Activity : The synthesis of novel coordination complexes using pyrazole-acetamide derivatives, structurally similar to this compound, has been studied. These complexes have been characterized for their antioxidant activity, showcasing their potential in bioinorganic chemistry (Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds using amide derivatives reveals the versatility of these compounds in organic chemistry. This includes the development of compounds with potential antiallergic properties (Menciu et al., 1999).
Biomimetic Catalysis : An acetamide derivative with terminal imidazole rings, similar to this compound, has been synthesized and evaluated as a catalyst for alkene epoxidation. This highlights its application in biomimetic catalysis and green chemistry (Serafimidou, Stamatis, & Louloudi, 2008).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(propan-2-yl)amino]ethyl}acetamide typically involves the reaction of isopropylamine with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:
CH3COOCH2CH3+(CH3
Properties
IUPAC Name |
N-[2-(propan-2-ylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(2)8-4-5-9-7(3)10/h6,8H,4-5H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBPAZHVFWTPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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